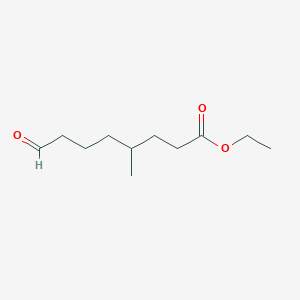
Ethyl pyren-1-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl pyren-1-ylacetate is an organic compound that belongs to the class of esters It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyren-1-ylacetate typically involves the esterification of pyrene-1-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Pyrene-1-acetic acid+EthanolAcid catalystEthyl pyren-1-ylacetate+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl pyren-1-ylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield pyrene-1-acetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, pyrene-1-ylmethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Pyrene-1-acetic acid and ethanol.
Reduction: Pyrene-1-ylmethanol.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl pyren-1-ylacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrene derivatives and as a fluorescent probe in various chemical analyses.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker due to its strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of ethyl pyren-1-ylacetate is primarily related to its photophysical properties. The compound can absorb light and emit fluorescence, making it useful in applications that require light emission or detection. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in bioimaging or electron transfer processes in electronic materials.
類似化合物との比較
Ethyl pyren-1-ylacetate can be compared with other pyrene derivatives, such as:
Pyrene-1-acetic acid: The parent compound used in the synthesis of this compound.
Pyrene-1-ylmethanol: The reduced form of this compound.
1-Acetylpyrene: Another pyrene derivative with different functional groups.
The uniqueness of this compound lies in its ester functional group, which imparts distinct chemical reactivity and physical properties compared to other pyrene derivatives.
特性
CAS番号 |
64709-56-4 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
ethyl 2-pyren-1-ylacetate |
InChI |
InChI=1S/C20H16O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h3-11H,2,12H2,1H3 |
InChIキー |
QQGMNTTXACIRLM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)


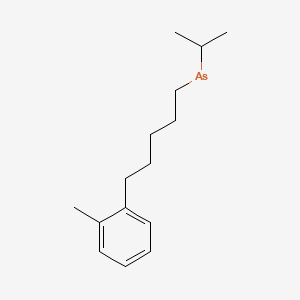
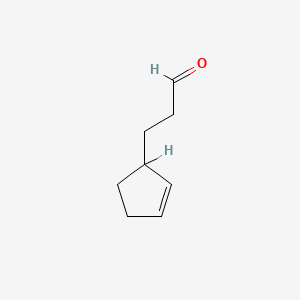

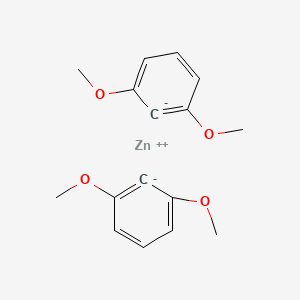
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
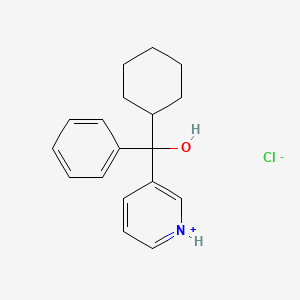
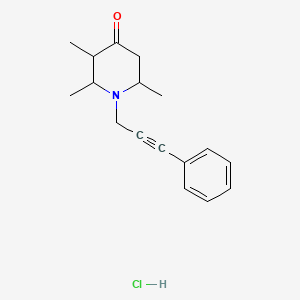
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)

